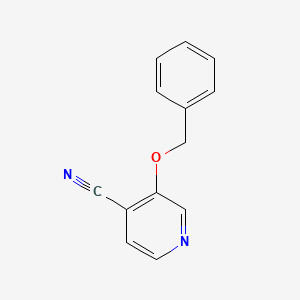

3-(Benzyloxy)pyridine-4-carbonitrile

Description

3-(Benzyloxy)pyridine-4-carbonitrile is a pyridine derivative featuring a benzyloxy group (-OCH₂C₆H₅) at the 3-position and a cyano (-CN) group at the 4-position. Pyridine carbonitriles are widely used as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their versatility in nucleophilic substitution and cyclization reactions .

The benzyloxy group serves as a protective moiety for hydroxyl functionalities, enabling selective derivatization. The 4-cyano group enhances electrophilic susceptibility at adjacent positions, making this compound a valuable precursor for further functionalization. Computational studies, such as density functional theory (DFT), have been employed to predict the quantum chemical properties of related benzyloxy-substituted pyridines, offering insights into their thermodynamic stability and reaction pathways .

Properties

IUPAC Name |

3-phenylmethoxypyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c14-8-12-6-7-15-9-13(12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUBCWYZPDVCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)pyridine-4-carbonitrile typically involves the reaction of benzyl alcohol with pyridine derivatives. One common method includes the treatment of benzyl alcohol with sodium hydride in dimethylformamide (DMF) at low temperatures, followed by the addition of a pyridine derivative . The reaction is carried out under a nitrogen atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzyloxy)pyridine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonitrile group can be reduced to form amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Benzylamine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(Benzyloxy)pyridine-4-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)pyridine-4-carbonitrile involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carbonitrile group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Findings:

Electronic Effects: The combination of a benzyloxy (EDG) and cyano (EWG) in the target compound creates a polarized aromatic ring, enhancing reactivity at specific positions for electrophilic or nucleophilic attacks . In contrast, 4-(Benzyloxy)-3-iodopyridine exhibits opposing electronic effects, with iodine (EWG) directing reactions to the benzyloxy-substituted position.

Steric Considerations: The bulky tert-butylsulfanyl group in 2-(tert-butylsulfanyl)pyridine-4-carbonitrile introduces significant steric hindrance, limiting accessibility to the 2-position but stabilizing the cyano group for selective reactions.

Applications: Fused-ring systems like 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile demonstrate applications in optoelectronics due to extended conjugation, whereas simpler analogs like 3-cyano-4-methylpyridine are preferred in agrochemical synthesis for their cost-effectiveness.

Research Insights and Computational Predictions

Recent DFT studies on benzyloxy-substituted pyridines, such as 3-(benzyloxy)pyridin-2-amine (3BPA), reveal temperature-dependent conformational flexibility and electronic properties .

Additionally, cyclization reactions involving piperidine and related amines have been shown to yield unexpected pyridine carbonitrile derivatives, underscoring the importance of substituent positioning in reaction outcomes . For example, the benzyloxy group in the target compound may suppress undesired cyclization pathways observed in simpler pyridine carbonitriles.

Biological Activity

3-(Benzyloxy)pyridine-4-carbonitrile (C13H10N2O), a pyridine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a benzyloxy group at the third position and a carbonitrile group at the fourth position of the pyridine ring, which significantly influences its chemical reactivity and biological properties.

This compound is synthesized through various methods, commonly involving the reaction of benzyl alcohol with pyridine derivatives. One effective synthetic route involves treating benzyl alcohol with sodium hydride in dimethylformamide (DMF), followed by the addition of a pyridine derivative. The overall reaction can be summarized as follows:

- Stage 1 : Benzyl alcohol reacts with sodium hydride in DMF at low temperatures.

- Stage 2 : The resulting mixture is treated with a pyridine derivative, leading to the formation of this compound.

The yield from this synthesis can reach up to 84% under optimized conditions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 μg/mL against clinical strains of Pseudomonas aeruginosa, Staphylococcus aureus, and Enterococcus faecalis.

- The compound demonstrated bactericidal effects comparable to traditional antibiotics, indicating its potential as a new antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways involved in tumor growth.

The precise mechanisms remain an area of active research, but initial findings are promising.

The biological activity of this compound can be attributed to its structural features:

- The benzyloxy group facilitates hydrogen bonding and hydrophobic interactions with biological targets.

- The carbonitrile group acts as an electron-withdrawing entity, enhancing the reactivity of the pyridine ring towards nucleophiles.

These interactions may modulate enzyme activity and receptor binding, contributing to the compound's diverse biological effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Benzyloxy)pyridine-2-carbonitrile | Structure | Moderate antimicrobial activity |

| 3-(Benzyloxy)pyridine-5-carbonitrile | Structure | Limited anticancer effects |

| 4-(Benzyloxy)pyridine-3-carbonitrile | Structure | Potential antifungal activity |

This table illustrates how variations in substitution patterns on the pyridine ring can lead to differing biological activities, emphasizing the importance of structural modifications in drug design .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : A study evaluated its effectiveness against resistant bacterial strains, revealing that it outperformed several conventional antibiotics in terms of MIC values.

- Cell Culture Studies : Investigations into its anticancer properties showed that treatment with this compound led to significant reductions in cell viability across multiple cancer cell lines.

- Mechanistic Insights : Research employing molecular docking simulations has provided insights into how this compound interacts with target enzymes involved in bacterial DNA replication and cancer cell proliferation.

These findings collectively highlight the potential of this compound as a lead compound for further development into therapeutic agents against infectious diseases and cancer .

Q & A

Q. Methodological Considerations :

- Reagent Optimization : highlights the use of glacial acetic acid as a catalyst in synthesizing pyrimidine-5-carbonitrile derivatives, yielding products in 70–85% efficiency .

- Temperature and Solvent : describes reflux conditions in ethanol or dichloromethane for similar compounds, with yields improved by controlled temperature and solvent polarity .

How can spectroscopic techniques (IR, NMR, HRMS) confirm the structure of this compound?

Basic Research Question

Structural confirmation relies on multi-technique analysis:

- IR Spectroscopy : The nitrile group (C≡N) exhibits a sharp absorption band near 2200–2260 cm⁻¹. Benzyloxy (C-O-C) stretches appear at ~1250 cm⁻¹ .

- 1H NMR : Aromatic protons from the pyridine and benzyl groups resonate between δ 7.0–8.5 ppm. The benzyl methylene (CH₂) appears as a singlet at δ 4.5–5.0 ppm .

- HRMS : Exact mass analysis confirms the molecular ion peak (e.g., [M+H]⁺) with <2 ppm error, as demonstrated in for related carbonitriles .

What computational strategies (e.g., DFT) are used to predict the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including:

- HOMO-LUMO Gaps : Predicting reactivity and charge-transfer interactions ( used DFT to study fluorophores with pyridine-carbonitrile backbones) .

- Electrostatic Potential Maps : Identifying nucleophilic/electrophilic sites for functionalization.

- Reaction Mechanism Validation : Simulating intermediates in cyanation or benzylation steps to optimize synthetic pathways.

How can competing side reactions be minimized during the synthesis of benzyloxy-substituted carbonitriles?

Advanced Research Question

Competing pathways (e.g., over-alkylation or hydrolysis) are mitigated by:

- Protecting Groups : Temporarily shielding reactive sites (e.g., hydroxyl groups) before benzylation .

- Catalyst Selection : Using Pd/C or Cu(I) catalysts for selective cyanation, as seen in for similar pyridine derivatives .

- pH Control : Maintaining basic conditions (e.g., NaOH) to deprotonate hydroxyl groups and enhance nucleophilicity .

What safety protocols are critical when handling this compound in the laboratory?

Basic Research Question

Key safety measures include:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact () .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- Waste Disposal : Classify as hazardous waste and follow regional regulations () .

How do crystallographic techniques resolve structural ambiguities in pyridine-carbonitrile derivatives?

Advanced Research Question

X-ray crystallography with SHELX software () refines crystal structures by:

- Data Collection : High-resolution diffraction data to resolve bond lengths/angles.

- Twinned Data Handling : SHELXL’s robustness in refining twinned or low-quality datasets .

- Hydrogen Bonding Analysis : Identifying intermolecular interactions critical for solid-state stability.

What in vitro methodologies assess the biological activity of this compound derivatives?

Advanced Research Question

Anticancer or enzyme-inhibition studies involve:

- Cell Viability Assays : MTT or SRB assays to test cytotoxicity (e.g., used pyridine-carbonitriles in anticancer screens) .

- Molecular Docking : Simulating ligand-protein interactions to predict binding affinities .

- Metabolic Stability Tests : Liver microsome assays to evaluate pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.